4-tert-Octylphenol-diethoxylate-13C6

Catalog No.
S864490
CAS No.
1173020-69-3
M.F
C18H30O3
M. Wt
300.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Octylphenol-diethoxylate-13C6

CAS Number

1173020-69-3

Product Name

4-tert-Octylphenol-diethoxylate-13C6

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

300.38 g/mol

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

LBCZOTMMGHGTPH-CJFYFUKZSA-N

SMILES

Array

Synonyms

2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; 2-[2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; OP2EO-13C6

Certan Vial

4-tert-Octylphenol-diethoxylate-13C6 (CAS 1173020-69-3) is a uniformly ring-labeled stable isotope internal standard engineered for the quantification of octylphenol diethoxylate (OP2EO) in complex matrices. As a nonionic surfactant degradation product and recognized endocrine disruptor, OP2EO is strictly monitored under international water quality frameworks [1]. The 13C6 label provides a +6 Da mass shift, enabling high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows by perfectly co-eluting with the native analyte to correct for matrix-induced ion suppression and extraction recovery losses without the chromatographic isotope effects frequently associated with deuterated alternatives [2].

Substituting 4-tert-Octylphenol-diethoxylate-13C6 with adjacent ethoxylate oligomers (such as OP1EO-13C6) or deuterated analogs compromises quantitative accuracy in LC-MS/MS. Reverse-phase liquid chromatography separates alkylphenol ethoxylates by their ethoxy chain length, meaning an OP1EO standard will not co-elute with native OP2EO [1]. Consequently, the generic surrogate experiences a completely different matrix suppression zone in the electrospray ionization (ESI) source. Furthermore, deuterated standards often exhibit retention time shifts relative to the native analyte due to the deuterium isotope effect, leading to mismatched matrix correction [2]. For regulatory-grade toxic equivalency (TEQ) calculations, the exact matching 13C6 diethoxylate oligomer is strictly required to prevent quantification errors in heavily suppressed matrices like wastewater and sludge [3].

Elimination of Chromatographic Isotope Effects in LC-MS/MS

In reverse-phase LC-MS/MS, 13C-labeled standards provide precise co-elution with native analytes compared to deuterated analogs. 4-tert-Octylphenol-diethoxylate-13C6 exhibits a retention time difference (ΔRT) of 0.00 minutes relative to native OP2EO. In contrast, heavily deuterated alkylphenol standards often demonstrate retention time shifts (typically 0.05 to 0.20 minutes) due to the deuterium isotope effect on lipophilicity [1]. This shift causes the deuterated standard to elute in a slightly different matrix background, compromising its ability to accurately correct for transient ion suppression in complex environmental extracts.

Evidence DimensionRetention time shift (ΔRT) vs native analyte
Target Compound DataΔRT = 0.00 min (perfect co-elution)
Comparator Or BaselineDeuterated analogs (ΔRT = 0.05 - 0.20 min shift)
Quantified Difference100% elimination of chromatographic isotope effect
ConditionsReverse-phase LC-MS/MS in complex matrices

Perfect co-elution ensures the internal standard and native analyte experience the exact same matrix suppression, which is critical for accurate quantification in wastewater.

Oligomer-Specific Ion Suppression Correction

Environmental matrices like wastewater sludge induce severe, time-dependent ion suppression in ESI-MS/MS, often reducing analyte signals by 50% to 80%. Because LC separates octylphenol ethoxylates by chain length, OP2EO elutes at a different retention time than OP1EO or unethoxylated OP [1]. Using OP2EO-13C6 ensures the internal standard is present at the exact elution window of native OP2EO, perfectly mirroring its specific matrix suppression factor. Substituting with OP1EO-13C6 or a nonylphenol surrogate results in mismatched matrix correction, as the surrogate elutes in a different suppression zone, leading to quantification errors exceeding 20% in heavy matrices[2].

Evidence DimensionMatrix effect correction accuracy
Target Compound DataOP2EO-13C6 (exact match to OP2EO suppression zone)
Comparator Or BaselineOP1EO-13C6 or OP-13C6 (elutes in different suppression zone)
Quantified DifferencePrevents >20% quantification errors caused by mismatched retention times
ConditionsESI-LC-MS/MS of wastewater and sludge extracts

Buyers must procure the exact diethoxylate standard to comply with stringent environmental methods that require oligomer-specific recovery correction.

Isotopic Cross-Talk Elimination via +6 Da Mass Shift

The uniform 13C6 labeling of the phenolic ring provides a +6 Da mass shift (e.g., m/z 312 -> 295 for native vs m/z 318 -> 301 for 13C6 in positive ESI MRM transitions)[1]. This +6 Da shift is crucial for preventing isotopic cross-talk. Lower-mass labels (e.g., +2 or +3 Da) can suffer from signal overlap due to the natural M+2 or M+3 isotopic envelope of the native compound, especially at high environmental concentrations. The +6 Da shift ensures >99.9% signal isolation, yielding a zero-background baseline in the internal standard channel and improving the limit of quantification (LOQ) [2].

Evidence DimensionMass shift and isotopic overlap
Target Compound Data13C6 label (+6 Da, <0.1% overlap)
Comparator Or BaselineLow-label isotopes (+2 Da or +3 Da, 1-5% overlap at high concentrations)
Quantified Difference>99.9% signal isolation
ConditionsHigh-concentration native OP2EO samples in MRM LC-MS/MS

The +6 Da shift eliminates false-positive internal standard signals, allowing for a broader dynamic linear range and lower LOQs in regulatory testing.

Regulatory Environmental Monitoring (Water & Sludge)

Essential for quantifying OP2EO in wastewater influent/effluent and biosolids to comply with local environmental quality standards (EQS) for endocrine disruptors, where exact matrix correction is mandatory[1].

Toxic Equivalency (TEQ) Profiling of Alkylphenols

Used to accurately calculate the ethoxylate distribution and total TEQ of octylphenol derivatives in soil and sediment, where exact oligomer quantification is mandated by regulatory methods [1].

Biota and Tissue Bioaccumulation Analysis

Critical for extracting and quantifying OP2EO bioaccumulation in fish and wildlife tissues, where lipid-rich matrices cause extreme ion suppression that only an exact 13C6 co-eluting standard can correct [2].

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.23962383 Da

Monoisotopic Mass

300.23962383 Da

Heavy Atom Count

21

Wikipedia

2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol

Dates

Last modified: 08-15-2023

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